(3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone
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Overview
Description
“(3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone” is a chemical compound with the molecular formula C17H14N2O2S2 . It is a derivative of azetidin-2-one, which is known to exhibit various biological activities .
Synthesis Analysis
The synthesis of similar compounds involves the use of 2-amino 1,3,4 oxadiazole/thiadiazole conjugates. These are synthesized by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature. Acetate (glacial) is used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . The final derivatives are prepared using a mixture of triethylamine (dropwise) and chloroacetylchloride with vigorous stirring .Molecular Structure Analysis
The molecular structure of this compound includes an azetidine ring, a thiazole ring, and a thiophene ring. The presence of -CH of the azetidine ring is indicated by singlet (s) signals between 5.44–5.45 δ ppm .Scientific Research Applications
Synthesis and Structural Characterization
A study by Shahana and Yardily (2020) synthesized and characterized novel compounds closely related to (3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone. These compounds were characterized using various spectroscopic methods and density functional theory calculations. The study provides insights into the molecular structure, bonding features, and vibrational wave numbers, essential for understanding the compound's properties and potential applications (Shahana & Yardily, 2020).
Antibacterial Activity
Research has shown the potential antibacterial applications of related thiazolyl and thiophene derivatives. For instance, Landage, Thube, and Karale (2019) synthesized new thiazolyl pyrazole and benzoxazole derivatives and tested their antibacterial activities. These compounds, due to their structural similarities, suggest potential antibacterial applications for this compound (Landage, Thube, & Karale, 2019).
Antimicrobial Properties
Patel and Patel (2017) synthesized derivatives of 4-thiazolidinones and 2-azetidinones from chalcone and evaluated their antimicrobial activities. The study's findings on the antimicrobial properties of these compounds suggest potential applications for this compound in the development of novel antimicrobial agents (Patel & Patel, 2017).
Antitumor Activity
Bhole and Bhusari (2011) explored the antitumor activity of thiazolidinone and thiadiazol derivatives, suggesting the potential of similar compounds like this compound in cancer treatment. The compounds demonstrated significant inhibitory effects on various cancer cell lines, indicating potential applications in anticancer drug development (Bhole & Bhusari, 2011).
Electrochemical and Electrochromic Properties
Hu et al. (2013) synthesized novel polymers containing carbazole and phenyl-methanone units, including thiophene derivatives. These compounds exhibited notable electrochemical and electrochromic properties, suggesting potential applications for this compound in materials science, particularly in the development of electrochromic devices (Hu et al., 2013).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Properties
IUPAC Name |
[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-(4-thiophen-3-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S2/c20-16(19-9-15(10-19)21-17-18-6-8-23-17)13-3-1-12(2-4-13)14-5-7-22-11-14/h1-8,11,15H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSTZGINDPFCLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C3=CSC=C3)OC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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